An In-depth Technical Guide to Xylose-d6 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Xylose-d6 for Researchers and Drug Development Professionals
Introduction
Xylose-d6 is the deuterium-labeled form of D-xylose, a naturally occurring five-carbon monosaccharide, or pentose.[1] In the realm of scientific research and pharmaceutical development, stable isotope-labeled compounds like Xylose-d6 are invaluable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as a tracer in metabolic studies, as an internal standard in mass spectrometry-based quantitative analyses, and in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of xylose and xylose-containing compounds.[1]
Chemical Identity and Structure
Xylose-d6 is structurally identical to D-xylose, with the exception that six of its hydrogen atoms have been replaced by deuterium.
Chemical Structure of Xylose-d6 (Haworth Projection of α-D-Xylopyranose-d6)
Caption: Chemical structure of α-D-Xylose-d6.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄D₆O₅ | [1] |
| Molecular Weight | 156.17 g/mol | [1] |
| CAS Number | 2687960-63-8 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 153-158 °C | [2] |
| Density | 1.525 g/cm³ (at 20 °C) | [2] |
| Solubility | Soluble in water and hot ethanol | [2] |
| Optical Rotation | [α]D²⁰ +92° to +18.6° (in H₂O) |
Experimental Protocols
Synthesis of Deuterium-Labeled Xylose
A general and environmentally benign method for the synthesis of deuterium-labeled compounds, which can be adapted for Xylose-d6, involves a Palladium on Carbon (Pd/C) and Aluminum (Al) catalyzed hydrogen-deuterium exchange in heavy water (D₂O).[3]
Objective: To synthesize Xylose-d6 from D-Xylose via H-D exchange.
Materials:
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D-Xylose
-
10% Palladium on activated carbon (Pd/C)
-
Aluminum powder
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Microwave reactor
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
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In a microwave reactor vial, combine D-Xylose (0.3 mmol), 10% Pd/C (3 mol%), and aluminum powder (100 mg).
-
Add D₂O (1.5 mL) to the vial.
-
Presonicate the catalytic mixture for 1 hour.
-
Carry out the reaction in the microwave reactor at a specified temperature and time to optimize deuterium incorporation. Reaction conditions may need to be optimized for xylose.
-
After the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and any remaining aluminum powder.
-
Lyophilize the filtrate to obtain the crude Xylose-d6.
-
Purify the product using an appropriate method, such as recrystallization or chromatography.
-
Confirm the structure and determine the deuterium incorporation level using ¹H NMR and Mass Spectrometry.
D-Xylose Absorption Test for Malabsorption Diagnosis
The D-xylose absorption test is a clinical diagnostic procedure used to assess the absorptive capacity of the small intestine.[4][5] The use of Xylose-d6 as a tracer in this test can enhance its accuracy by allowing for sensitive and specific detection by mass spectrometry.
Objective: To evaluate intestinal absorption of xylose using an oral dose of Xylose-d6 and subsequent analysis of blood and urine samples.
Workflow for D-Xylose-d6 Absorption Test
Caption: Workflow of the D-Xylose-d6 absorption test.
Procedure:
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Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Dose Administration: A standard dose of Xylose-d6 (e.g., 5 or 25 grams) dissolved in water is administered orally.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., baseline, 30, 60, 90, and 120 minutes) after ingestion.
-
Urine Collection: All urine is collected for a period of 5 hours following the dose.
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Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and urine samples are then processed, which may involve protein precipitation and solid-phase extraction to isolate the analyte.
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LC-MS/MS Analysis: The concentrations of Xylose-d6 in the plasma and urine samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An internal standard (e.g., ¹³C-labeled xylose) should be used for accurate quantification.
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Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated from the blood concentration data. The total amount of Xylose-d6 excreted in the urine is also determined.
-
Interpretation: Reduced plasma levels and urinary excretion of Xylose-d6 compared to established reference ranges are indicative of impaired intestinal absorption.
Applications in Research and Drug Development
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Metabolic Tracer: Xylose-d6 can be used to trace the metabolic fate of xylose in various biological systems, from microorganisms to mammals. This is crucial for understanding metabolic pathways and their regulation.[6][7][8]
-
Pharmacokinetic Studies: In drug development, if a new chemical entity contains a xylose moiety, Xylose-d6 can be used in early ADME studies to understand its absorption and excretion characteristics.[5]
-
Internal Standard for Mass Spectrometry: Due to its identical chemical behavior but different mass, Xylose-d6 is an ideal internal standard for the accurate quantification of unlabeled xylose in complex biological matrices by LC-MS/MS.
Xylose-d6 is a powerful tool for researchers and drug development professionals. Its application as a stable isotope-labeled tracer provides significant advantages in terms of sensitivity and specificity for quantitative and metabolic studies. The experimental protocols outlined in this guide provide a framework for its synthesis and its application in a clinically relevant diagnostic test, highlighting its utility in advancing our understanding of biological processes and in the development of new therapeutics.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [D-xylose absorption test. A pharmacokinetic and statistical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
